molecular formula C11H10BrN3OS B8558776 5-Bromo-3-methyl-2-methylsulfanyl-6-pyridin-4-ylpyrimidin-4-one

5-Bromo-3-methyl-2-methylsulfanyl-6-pyridin-4-ylpyrimidin-4-one

Cat. No.: B8558776
M. Wt: 312.19 g/mol
InChI Key: IYDAKZXNCPSTAX-UHFFFAOYSA-N
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Description

5-Bromo-3-methyl-2-methylsulfanyl-6-pyridin-4-ylpyrimidin-4-one is a heterocyclic compound with a complex structure that includes a pyrimidinone core substituted with methyl, bromo, pyridyl, and methylthio groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-methyl-2-methylsulfanyl-6-pyridin-4-ylpyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through a condensation reaction between a suitable aldehyde and a urea derivative.

    Pyridyl Substitution: The pyridyl group can be introduced via a nucleophilic substitution reaction using a pyridine derivative.

    Methylthio Substitution: The methylthio group can be introduced using a thiolating agent such as methylthiol under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-methyl-2-methylsulfanyl-6-pyridin-4-ylpyrimidin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with functional groups such as hydroxyl or carbonyl.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the bromo group.

Scientific Research Applications

5-Bromo-3-methyl-2-methylsulfanyl-6-pyridin-4-ylpyrimidin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-3-methyl-2-methylsulfanyl-6-pyridin-4-ylpyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-3-methyl-2-methylsulfanyl-6-pyridin-4-ylpyrimidin-4-one:

    Methyl 3-bromo-6-chloropicolinate: Similar in structure but with different substituents, leading to different chemical properties and applications.

    Methyl 3-bromo-5-fluoropicolinate:

Properties

Molecular Formula

C11H10BrN3OS

Molecular Weight

312.19 g/mol

IUPAC Name

5-bromo-3-methyl-2-methylsulfanyl-6-pyridin-4-ylpyrimidin-4-one

InChI

InChI=1S/C11H10BrN3OS/c1-15-10(16)8(12)9(14-11(15)17-2)7-3-5-13-6-4-7/h3-6H,1-2H3

InChI Key

IYDAKZXNCPSTAX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=C(N=C1SC)C2=CC=NC=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Methyl-6-(4-pyridyl)-2-methylthio-4(3H)-pyrimidinone (1.00 g 4.29 mmol) was dispersed in acetic acid (24 ml) and to the clear solution Bromine (0.5 ml, 1.5 g 9.38 mmol) was added. The reaction mixture stirred at room temperature for 24 h. The mixture was concentrated and the residue was co-evaporated with toluene until all bromine is removed. The crude compound is ready to use in next step. MS(m/z): 312 and 314. C10H11BrN3OS requir. 311 and 313. 1H-NMR(DMSO-d6):d 8.75 (m, 2H, pyridyl) 8.19 (m, 2H, pyridyl), 3.67 (s, 3H, N—CH3), 2.80 (s, 3H, S—CH3).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
24 mL
Type
solvent
Reaction Step One

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